molecular formula C18H23NO2 B1522675 4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol CAS No. 47170-93-4

4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol

Cat. No.: B1522675
CAS No.: 47170-93-4
M. Wt: 285.4 g/mol
InChI Key: LMXLQCFWONDIEF-UHFFFAOYSA-N
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Description

The compound “4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol” is a chemical compound with the CAS Number: 5384-21-4 . It has a molecular weight of 256.34 and its IUPAC name is 4,4’-methylenebis (2,6-dimethylphenol) . The compound is stored at room temperature and is in the form of a powder .


Molecular Structure Analysis

The structural aspects of similar compounds have been discussed in various studies. For instance, a study discussed the structural aspects of the solvates and polymorphs of a similar compound . Two polymorphs of the compound, namely a non-porous (polymorph I) and porous (polymorph II) polymorph, were reported . The packing pattern of the acetone solvate was guided by strong O–H⋯N as well as weak η 5 -type N–H⋯π interactions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 256.34 . It is stored at room temperature and is in the form of a powder . The compound’s InChI Code is 1S/C17H20O2/c1-10-5-14 (6-11 (2)16 (10)18)9-15-7-12 (3)17 (19)13 (4)8-15/h5-8,18-19H,9H2,1-4H3 .

Scientific Research Applications

Photopolymerization Applications

4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol has been studied for its potential applications in photopolymerization. Specifically, an alkoxyamine compound bearing a chromophore group linked to the aminoxyl function, similar in structure to the chemical , was proposed as a photoiniferter. This compound showed significant decomposition under UV irradiation, generating corresponding alkyl and nitroxide radicals. Notably, this compound displayed changes in photophysical and photochemical properties, and its efficiency as a photoiniferter in nitroxide-mediated photopolymerization (NMP2) was comparable to that of established photoinitiators (Guillaneuf et al., 2010).

Luminescence and Chelation Properties

Studies have indicated that 2,6-bis[N,N-bis(carboxymethyl)aminomethyl]-4-benzoylphenol, which shares a similar structure, forms luminescent chelates with europium(III). Among these chelates, one with a dimeric structure exhibited exceptional luminescence properties due to its ability to initiate sensitized transitions of Eu(III) with a notably long lifetime. This points to potential applications in fields requiring specific luminescent or chelation properties (Latva et al., 1996).

Molecular Structure and Stability

Research on similar compounds, such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, has been conducted to understand their molecular structures and stability. These compounds were synthesized and analyzed, revealing significant insights into their intermolecular hydrogen bonding and secondary intermolecular interactions. Such studies are crucial for applications where molecular stability and specific structural configurations are required (Ajibade & Andrew, 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315 and H319 . Precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .

Properties

IUPAC Name

4-[[(4-hydroxy-3,5-dimethylphenyl)methylamino]methyl]-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-11-5-15(6-12(2)17(11)20)9-19-10-16-7-13(3)18(21)14(4)8-16/h5-8,19-21H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXLQCFWONDIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CNCC2=CC(=C(C(=C2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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